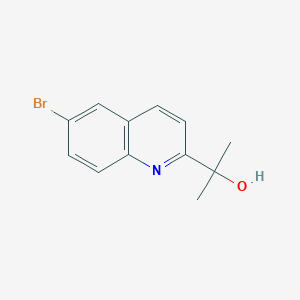
2-(6-Bromoquinolin-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromoquinolin-2-yl)propan-2-ol is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromoquinolin-2-yl)propan-2-ol typically involves the bromination of quinoline followed by the introduction of a propanol group. One common method involves the following steps:
Bromination of Quinoline: Quinoline is treated with bromine in the presence of a suitable catalyst to introduce a bromine atom at the 6-position.
Introduction of Propanol Group: The brominated quinoline is then reacted with a suitable propanol derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
2-(6-Bromoquinolin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of quinolin-2-ylpropan-2-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinolin-2-ylpropan-2-one.
Reduction: Formation of quinolin-2-ylpropan-2-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-Bromoquinolin-2-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of diseases such as tuberculosis and malaria.
Industry: Used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(6-Bromoquinolin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to the desired therapeutic effect. For example, it may inhibit the growth of bacteria by interfering with their DNA replication process.
類似化合物との比較
Similar Compounds
- 2-(6-Chloroquinolin-2-yl)propan-2-ol
- 2-(6-Fluoroquinolin-2-yl)propan-2-ol
- 2-(6-Methylquinolin-2-yl)propan-2-ol
Uniqueness
2-(6-Bromoquinolin-2-yl)propan-2-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s antimicrobial properties compared to its chloro, fluoro, and methyl analogs.
特性
分子式 |
C12H12BrNO |
|---|---|
分子量 |
266.13 g/mol |
IUPAC名 |
2-(6-bromoquinolin-2-yl)propan-2-ol |
InChI |
InChI=1S/C12H12BrNO/c1-12(2,15)11-6-3-8-7-9(13)4-5-10(8)14-11/h3-7,15H,1-2H3 |
InChIキー |
LFFQGQUOEWCUJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC2=C(C=C1)C=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


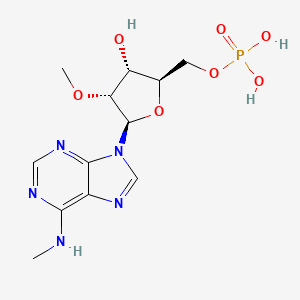
![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)
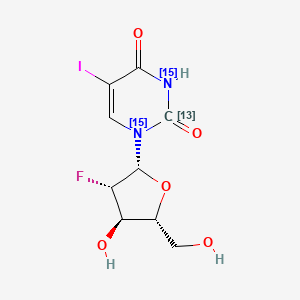
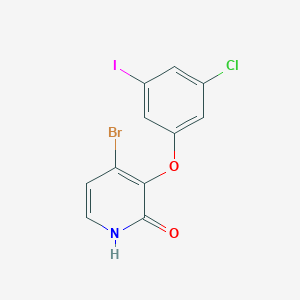
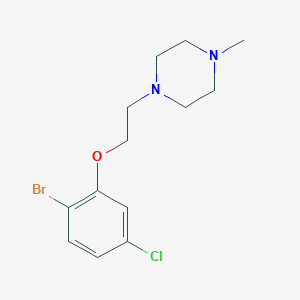
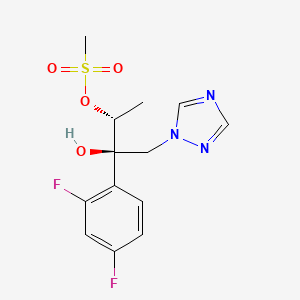
![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
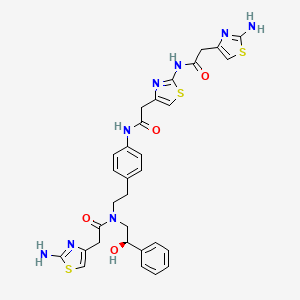
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)
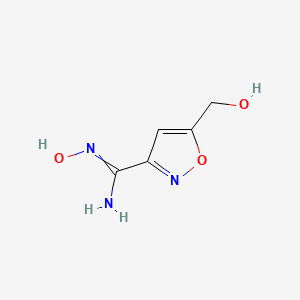
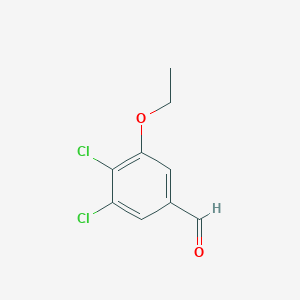
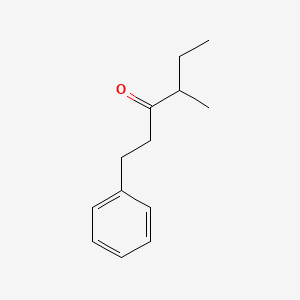
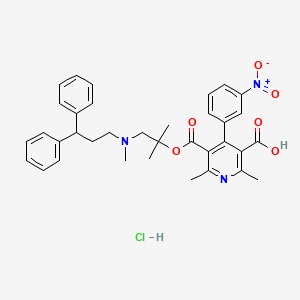
![[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)
